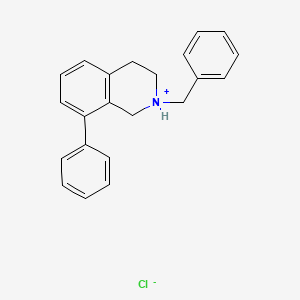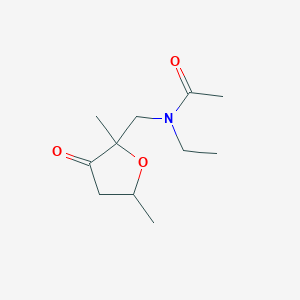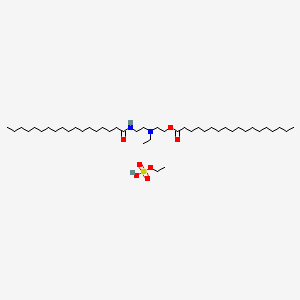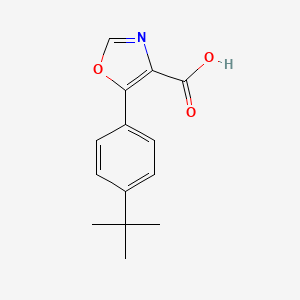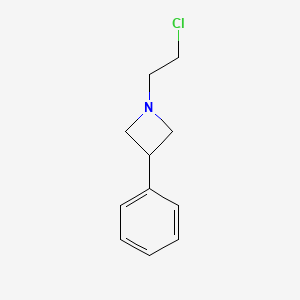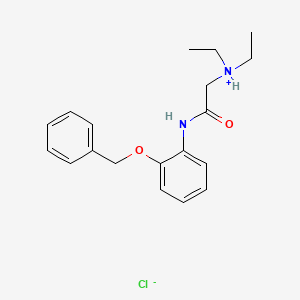
Acetanilide, 2'-benzyloxy-2-diethylamino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride is a chemical compound with the molecular formula C19-H24-N2-O2.Cl-H and a molecular weight of 348.91 . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride typically involves the reaction of acetanilide derivatives with benzyloxy and diethylamino groups under specific conditions. The exact synthetic route may vary, but it generally includes steps such as:
Nitration: Introduction of nitro groups into the acetanilide structure.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of benzyloxy and diethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and purity. The process typically includes:
Reactor Setup: Large reactors equipped with temperature and pressure control systems.
Purification: Techniques such as crystallization, filtration, and distillation to obtain the pure compound.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of certain groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce benzyloxy derivatives with higher oxidation states.
Reduction: May yield amine derivatives.
Substitution: May result in various substituted acetanilide derivatives.
Aplicaciones Científicas De Investigación
Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including analgesic and antipyretic properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular signaling and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: Known for its analgesic and antipyretic properties.
Paracetamol: Widely used as a pain reliever and fever reducer.
Phenacetin: Previously used as an analgesic and antipyretic.
Uniqueness
Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and applications. Its combination of benzyloxy and diethylamino groups differentiates it from other acetanilide derivatives, making it valuable in specialized research and industrial applications.
Propiedades
Número CAS |
64058-73-7 |
|---|---|
Fórmula molecular |
C19H25ClN2O2 |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
diethyl-[2-oxo-2-(2-phenylmethoxyanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-21(4-2)14-19(22)20-17-12-8-9-13-18(17)23-15-16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3,(H,20,22);1H |
Clave InChI |
PEOXIEGERYHTPJ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


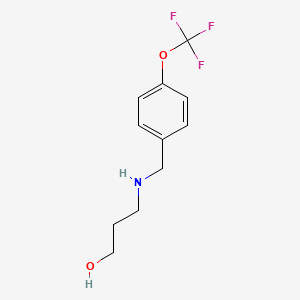


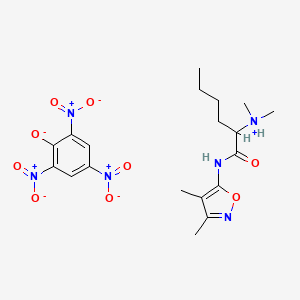
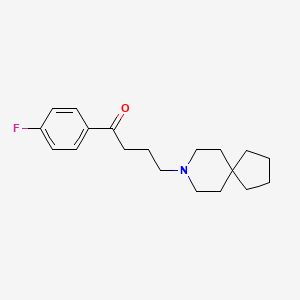
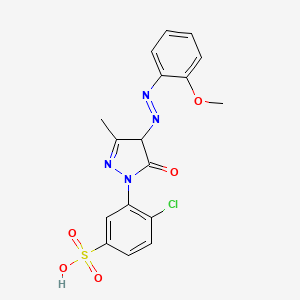

![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)
